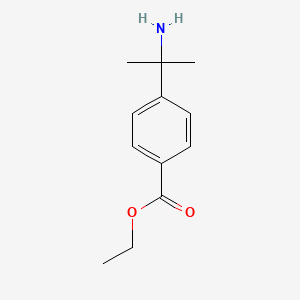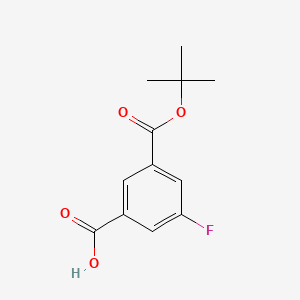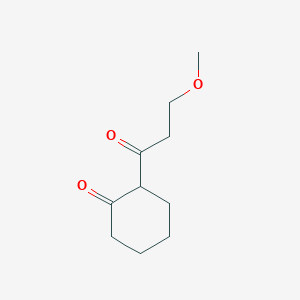
5-(Difluoromethyl)-2-fluoro-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is a fluorinated pyridine derivative that has gained significant attention in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . Another approach involves the use of difluorocarbene reagents for the insertion of difluoromethyl groups into the pyridine ring .
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of robust catalysts to facilitate the difluoromethylation and fluorination reactions .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield partially or fully hydrogenated products.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Difluoromethylating Agents: TMS-CF2H, difluorocarbene reagents.
Catalysts: Metal catalysts such as palladium or nickel are often used in cross-coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Major Products
The major products formed from these reactions include difluoromethylated and fluorinated pyridine derivatives, which can be further functionalized for various applications .
科学的研究の応用
5-(Difluoromethyl)-2-fluoro-4-methylpyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Difluoromethyl)-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological pathways, making the compound useful in drug design and development .
類似化合物との比較
Similar Compounds
5-Difluoromethyl- and 7-Difluoromethyl-substituted Pyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit similar biological activities.
Difluoromethylated Pyridines: Other difluoromethylated pyridine derivatives also show comparable properties and applications.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-methylpyridine is unique due to the specific positioning of the difluoromethyl and fluoro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields of research .
特性
分子式 |
C7H6F3N |
|---|---|
分子量 |
161.12 g/mol |
IUPAC名 |
5-(difluoromethyl)-2-fluoro-4-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-2-6(8)11-3-5(4)7(9)10/h2-3,7H,1H3 |
InChIキー |
LTDDGBKZPIMDLU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



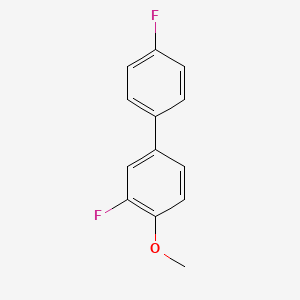

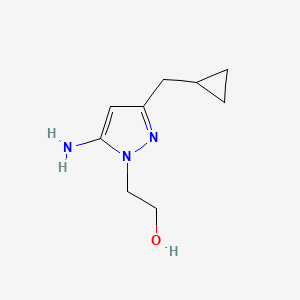
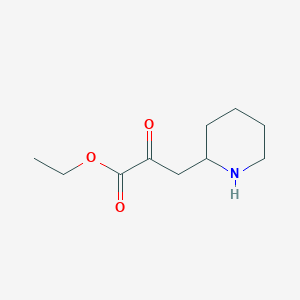
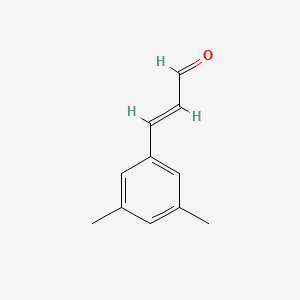
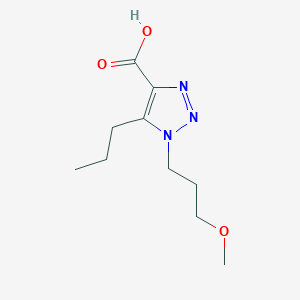
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)

